O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
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Overview
Description
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its constrained and rigid framework. The presence of tert-butyl and methyl ester groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced photochemical techniques and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxidation of the TBDMS-protected hydroxylmethyl group at C5 to the corresponding carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while substitution reactions result in the formation of new functionalized derivatives.
Scientific Research Applications
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel bio-active compounds.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The tert-butyl and methyl ester groups play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.1.1]hexane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
Uniqueness
O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate stands out due to its specific substitution pattern and the presence of both tert-butyl and methyl ester groups. These features contribute to its unique chemical properties and make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
InChI Key |
WITHEBMIQIDICK-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Origin of Product |
United States |
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